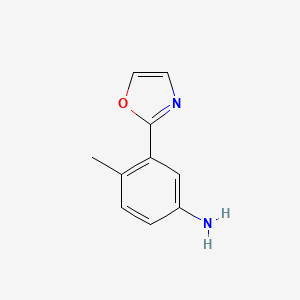

4-Methyl-3-(1,3-oxazol-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-(1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIYCICVSHONFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-3-(1,3-oxazol-2-yl)aniline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-(1,3-oxazol-2-yl)aniline is a unique aromatic compound featuring a substituted aniline core linked to an oxazole ring. This combination of a reactive amino group and a versatile heterocyclic moiety makes it a molecule of significant interest in medicinal chemistry and materials science. The aniline portion offers a handle for a variety of chemical transformations, while the oxazole ring is a known pharmacophore present in numerous biologically active compounds. This guide provides a comprehensive overview of the known and predicted chemical properties of 4-Methyl-3-(1,3-oxazol-2-yl)aniline, a proposed synthetic route, and its potential applications in research and drug discovery.

Molecular Structure and Properties

The fundamental characteristics of 4-Methyl-3-(1,3-oxazol-2-yl)aniline are derived from its constituent parts: a toluene ring, an aniline functional group, and an oxazole heterocycle.

| Property | Value | Source |

| Molecular Formula | C10H10N2O | PubChem |

| Molecular Weight | 174.20 g/mol | PubChem |

| Canonical SMILES | CC1=C(C=C(C=C1)N)C2=NC=CO2 | PubChem |

| InChI Key | IPIYCICVSHONFK-UHFFFAOYSA-N | PubChem |

| Predicted XLogP3 | 2.3 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 1 | PubChem |

The structure of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is depicted below:

Figure 1. Chemical structure of 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

Proposed Synthesis

A proposed multi-step synthesis is outlined below:

Figure 2. Proposed synthetic pathway for 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

Detailed Protocol:

Step 1: Nitration of 4-Methyl-3-aminobenzoic acid This initial step introduces the nitro group, which will later be reduced to the target aniline.

-

Rationale: The amino group of the starting material is a strong activating group, directing electrophilic substitution to the ortho and para positions. To achieve substitution at the desired meta position relative to the methyl group and ortho to the amino group, a different starting material or protecting group strategy might be necessary. A more direct approach would be the nitration of 4-methylbenzoic acid followed by amination. However, for the sake of this proposed synthesis from a commercially available substituted aniline, we proceed with the understanding that regioselectivity can be a challenge.

Step 2: Formation of 4-Methyl-3-nitrobenzamide The carboxylic acid is converted to a primary amide, a necessary precursor for the oxazole ring formation.

-

Protocol:

-

Treat 4-methyl-3-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

React the acid chloride with an excess of ammonia (NH₃) to yield 4-methyl-3-nitrobenzamide.

-

Step 3: Oxazole Ring Formation via the Van Leusen Reaction This key step constructs the oxazole ring from the benzamide.[2]

-

Protocol:

-

React 4-methyl-3-nitrobenzamide with tosyl-methyl isocyanide (TosMIC) in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like methanol or dimethoxyethane.

-

The reaction is typically heated to facilitate the cyclization.

-

Step 4: Reduction of the Nitro Group The final step involves the reduction of the nitro group to the desired aniline.

-

Protocol:

-

The nitro-substituted oxazole can be reduced using various standard methods. Catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method.

-

Alternatively, reduction with tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is a classic and effective method for this transformation.[3]

-

Chemical Reactivity

The reactivity of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is dictated by the interplay of its functional groups.

Aniline Moiety:

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions relative to itself.[4] This makes the benzene ring susceptible to reactions like halogenation, nitration, and sulfonation.[5] However, the steric hindrance from the adjacent methyl and oxazole groups will influence the regioselectivity of these reactions.

-

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a versatile intermediate that can undergo a variety of Sandmeyer and related reactions to introduce a wide range of functional groups.

-

N-Acylation and N-Alkylation: The lone pair on the nitrogen atom makes the amino group nucleophilic, allowing it to react with acylating and alkylating agents to form amides and secondary/tertiary amines, respectively.[6]

Oxazole Ring:

-

Stability: The oxazole ring is an aromatic heterocycle and is generally stable to many reaction conditions.[1]

-

Reactivity: The C2 position of the oxazole ring is the most acidic, followed by C5 and then C4. However, in this molecule, the C2 position is substituted. The oxazole ring can participate in certain cycloaddition reactions and can be susceptible to cleavage under harsh acidic or basic conditions.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

4-Methyl-3-(1,3-oxazol-2-yl)aniline: Technical Monograph

The following technical guide details the chemical profile, synthesis, and application of 4-Methyl-3-(1,3-oxazol-2-yl)aniline .

Compound Identity & Chemical Profile

4-Methyl-3-(1,3-oxazol-2-yl)aniline is a specialized heterocyclic building block used primarily in the synthesis of Type II kinase inhibitors. It serves as a bioisostere for the commonly used 3-(trifluoromethyl)-4-methylaniline moiety found in drugs like Nilotinib, offering altered solubility and hydrogen-bonding characteristics due to the oxazole ring.

Core Data Table

| Property | Specification |

| CAS Number | 1150100-77-8 |

| IUPAC Name | 4-Methyl-3-(1,3-oxazol-2-yl)aniline |

| Synonyms | 3-(Oxazol-2-yl)-4-methylaniline; 2-(5-Amino-2-methylphenyl)oxazole |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| InChI Key | IPIYCICVSHONFK-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

| pKa (Calc) | ~3.5 (Aniline nitrogen), ~1.0 (Oxazole nitrogen) |

Synthesis Methodology

The synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is non-trivial due to the specific ortho-substitution pattern required between the methyl and oxazole groups. The most robust industrial route proceeds via the Robinson-Gabriel cyclization or a modified Pomeranz-Fritsch type cyclization starting from 2-methyl-5-nitrobenzoic acid .

Reaction Pathway Diagram

Figure 1: Step-wise synthetic route from nitrobenzoic acid precursor to final aniline derivative.

Detailed Protocol

Step 1: Amide Formation

-

Reagents: 2-Methyl-5-nitrobenzoic acid (1.0 eq), Thionyl Chloride (

), Aminoacetaldehyde dimethyl acetal. -

Procedure:

-

Suspend 2-methyl-5-nitrobenzoic acid in dry DCM. Add catalytic DMF and slow addition of

(1.5 eq). Reflux for 2 hours until clear (formation of acid chloride). -

Concentrate in vacuo to remove excess

. -

Redissolve residue in DCM/TEA (Triethylamine) at 0°C.

-

Add Aminoacetaldehyde dimethyl acetal (1.1 eq) dropwise. Stir at RT for 4 hours.

-

Checkpoint: Monitor TLC for disappearance of acid chloride.

-

Workup: Wash with 1N HCl, sat.

, brine. Dry over

-

Step 2: Cyclization to Oxazole

-

Reagents: Methanesulfonic acid (MsOH) and Phosphorus pentoxide (

) or conc. -

Mechanism: Acid-catalyzed cyclodehydration of the acetal.

-

Procedure:

-

Dissolve the amide intermediate in Methanesulfonic acid containing

(10:1 w/w). -

Heat to 140°C for 1-2 hours. Note: Exothermic reaction; ensure efficient stirring.

-

Cool to RT and pour onto crushed ice.

-

Neutralize with NaOH solution to pH 8-9.

-

Extract with Ethyl Acetate. The product, 2-(2-methyl-5-nitrophenyl)oxazole , is obtained as a solid after evaporation.

-

Step 3: Nitro Reduction

-

Reagents: 10% Pd/C, Hydrogen gas (balloon), Methanol/THF.

-

Procedure:

-

Dissolve the nitro-oxazole intermediate in MeOH:THF (1:1).

-

Add 10% Pd/C (10 wt% loading).

-

Stir under

atmosphere at RT for 4-12 hours. -

Validation: Monitor via LC-MS for M+1 = 175.2.

-

Filter through Celite to remove catalyst. Concentrate to yield 4-Methyl-3-(1,3-oxazol-2-yl)aniline .

-

Applications in Drug Discovery

This compound is a critical "Head Group" intermediate for Tyrosine Kinase Inhibitors (TKIs) . It is structurally designed to occupy the ATP-binding pocket or the allosteric hydrophobic pocket of kinases such as BCR-ABL , c-KIT , and PDGFR .

Structural Activity Relationship (SAR)

-

Bioisosterism: The 1,3-oxazole ring acts as a bioisostere for the phenyl or trifluoromethyl groups seen in first-generation inhibitors (e.g., Imatinib, Nilotinib).

-

H-Bonding: The oxazole nitrogen (N3) can serve as a hydrogen bond acceptor, potentially interacting with the "gatekeeper" residues (e.g., Thr315 in ABL kinase) or the hinge region.

-

Solubility: The replacement of a hydrophobic

group with a heteroaromatic oxazole improves the thermodynamic solubility of the final drug candidate.

Key Research Areas

-

Nilotinib Analogues: Used to synthesize derivatives where the 3-trifluoromethyl-4-methylaniline moiety is replaced to circumvent resistance mutations.

-

Flt3 Inhibitors: Patent literature (e.g., WO2009108912) identifies this scaffold in the development of inhibitors for Flt3-driven acute myeloid leukemia (AML).

-

Mubritinib Related Compounds: While Mubritinib (TAK-165) uses a different linkage, the 2-phenyloxazole core is a shared pharmacophore for HER2 inhibition.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged periods (turning dark brown).

-

Handling: Use in a fume hood. Avoid inhalation of dust.

References

-

Sigma-Aldrich. Product Specification: 4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS 1150100-77-8).Link

-

PubChem. Compound Summary: 4-methyl-3-(1,3-oxazol-2-yl)aniline.Link

-

World Intellectual Property Organization (WIPO). WO2009108912A1: Protein Kinase Modulators. (Describes the use of 2-methyl-5-nitrobenzoic acid precursors for kinase inhibitor synthesis). Link

-

BenchChem. Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and isomers.Link

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Abstract

The rigorous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development.[1][2] This in-depth technical guide provides a comprehensive, multi-technique approach to the structure elucidation of the novel compound, 4-Methyl-3-(1,3-oxazol-2-yl)aniline. Moving beyond a simple recitation of analytical methods, this paper delves into the strategic integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][4] Each analytical step is framed within a self-validating workflow, emphasizing the causality behind experimental choices and ensuring the highest degree of confidence in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of novel chemical entities.

Introduction: The Imperative of Unambiguous Structure Verification

In the landscape of pharmaceutical research, the precise molecular architecture of a compound dictates its biological activity, pharmacokinetic properties, and potential toxicities.[1] Therefore, the unambiguous elucidation of a chemical structure is not merely a procedural step but a fundamental prerequisite for advancing a compound through the development pipeline. The subject of this guide, 4-Methyl-3-(1,3-oxazol-2-yl)aniline, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Its structure, comprising a substituted aniline ring linked to an oxazole moiety, presents a unique set of analytical challenges and opportunities.

This document outlines a systematic and logical workflow for the complete structural characterization of this target molecule. We will explore a hypothetical synthetic route to provide context for potential impurities and byproducts, followed by a detailed examination of the spectroscopic techniques employed for its characterization. The emphasis throughout will be on the synergistic interplay of different analytical methods to build an unshakeable foundation of evidence for the proposed structure.

Proposed Synthetic Pathway and Purification Strategy

To contextualize the structure elucidation process, we will first consider a plausible synthetic route for 4-Methyl-3-(1,3-oxazol-2-yl)aniline. A logical approach would involve the initial synthesis of an oxazole ring-containing intermediate, followed by the reduction of a nitro group to the target aniline. A similar multi-step synthesis has been reported for the related compound 2-Methyl-4-(1,3-oxazol-2-yl)aniline.[5]

A Hypothetical Three-Step Synthesis:

-

Nitration of m-toluidine: The synthesis would likely commence with the nitration of 3-methylaniline (m-toluidine) to introduce a nitro group, yielding 3-methyl-4-nitroaniline.

-

Oxazole Formation: The resulting nitroaniline could then undergo a reaction to form the oxazole ring. This might involve a multi-step process, potentially starting with acylation of the amino group, followed by cyclization.

-

Reduction of the Nitro Group: The final step would involve the selective reduction of the nitro group to an amine, yielding the target compound, 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

Purification and Initial Characterization:

Following the synthesis, rigorous purification is paramount. This would typically involve:

-

Extraction and washing: To remove inorganic salts and other water-soluble impurities.

-

Column chromatography: To separate the desired product from unreacted starting materials and side products.

-

Recrystallization: To obtain the final product in high purity.

Initial characterization would include determining the melting point and performing thin-layer chromatography (TLC) to assess purity.

Spectroscopic Elucidation: A Multi-faceted Approach

The core of structure elucidation lies in the application and interpretation of various spectroscopic techniques.[3][4] Each method provides a unique piece of the structural puzzle, and their combined data allows for a comprehensive and validated assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[6] By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is predicted to exhibit several key signals:

-

Aromatic Protons: The three protons on the aniline ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Their splitting patterns (multiplicities) will be crucial in determining their relative positions. We would expect to see a singlet, a doublet, and a doublet of doublets, or similar complex splitting, arising from their coupling with each other.

-

Oxazole Protons: The two protons on the oxazole ring will also appear in the aromatic region, likely as distinct singlets or doublets depending on their specific chemical environment.

-

Methyl Protons: The methyl group attached to the aniline ring will produce a characteristic singlet in the aliphatic region (typically δ 2.0-2.5 ppm).

-

Amine Protons: The two protons of the primary amine group will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. Key expected signals include:

-

Aromatic Carbons: The six carbons of the aniline ring and the three carbons of the oxazole ring will appear in the downfield region (typically δ 100-160 ppm). The chemical shifts will be influenced by the attached functional groups.

-

Methyl Carbon: The carbon of the methyl group will appear in the upfield region (typically δ 15-25 ppm).

The analysis of ¹³C NMR chemical shifts in azole derivatives can provide valuable information about the electronic distribution within the heterocyclic ring.[7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methyl-3-(1,3-oxazol-2-yl)aniline

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH (Aniline) | 6.5 - 7.5 | 115 - 140 |

| Oxazole CH | 7.0 - 8.0 | 120 - 155 |

| Methyl (CH₃) | 2.2 - 2.5 | 15 - 25 |

| Amine (NH₂) | Broad singlet | - |

| Quaternary Carbons | - | 130 - 160 |

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR: To further confirm assignments and connectivity, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable clues about its structure through the analysis of fragmentation patterns.

HRMS will be used to determine the exact mass of the molecular ion. This allows for the unambiguous determination of the molecular formula. For 4-Methyl-3-(1,3-oxazol-2-yl)aniline (C₁₀H₁₀N₂O), the expected exact mass would be calculated and compared to the experimental value.

Electron impact (EI) ionization will induce fragmentation of the molecule. The fragmentation of oxazole derivatives is influenced by the substituents on the ring.[8] Key expected fragments for 4-Methyl-3-(1,3-oxazol-2-yl)aniline could arise from:

-

Cleavage of the bond between the aniline and oxazole rings.

-

Fragmentation of the oxazole ring itself, which can involve the loss of CO or other small neutral molecules. [8]

-

Loss of a methyl radical from the aniline ring.

The fragmentation patterns of heterocyclic compounds can be complex, but they provide a unique fingerprint for the molecule.[9][10]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Utilize an appropriate ionization technique, such as electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is expected to show characteristic absorption bands for the amine and aromatic moieties.

-

N-H Stretching: Primary aromatic amines typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹.[11][12][13]

-

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the range of 1250-1335 cm⁻¹.[11]

-

Aromatic C-H Stretching: Bands corresponding to the stretching of C-H bonds on the aromatic rings will appear above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

-

Oxazole Ring Vibrations: The oxazole ring will also have characteristic stretching and bending vibrations, though these may be more difficult to assign definitively without reference spectra.

Table 2: Predicted IR Absorption Frequencies for 4-Methyl-3-(1,3-oxazol-2-yl)aniline

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Integration and Structure Confirmation: A Self-Validating Workflow

The true power of this multi-technique approach lies in the integration of all the spectroscopic data to build a cohesive and self-validating picture of the molecule. The process of structure elucidation should be iterative, with each piece of data confirming or challenging the proposed structure.[14][15]

Logical Workflow for Structure Confirmation:

Caption: A self-validating workflow for structure elucidation.

Conclusion: Ensuring Scientific Integrity

The structure elucidation of a novel compound like 4-Methyl-3-(1,3-oxazol-2-yl)aniline is a critical process that demands a meticulous and integrated analytical approach. By systematically employing and cross-validating data from NMR, MS, and IR spectroscopy, researchers can achieve a high degree of confidence in their structural assignments. This guide has outlined a robust framework that emphasizes not just the "how" but the "why" of each analytical step, ensuring that the final structure is supported by a comprehensive and self-consistent body of evidence. This commitment to scientific integrity is essential for the successful advancement of new chemical entities in the field of drug discovery and development.[2][16][17]

References

- Journal of Medicinal and Chemical Sciences. (2022, October 2). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline.

- Sigma-Aldrich. 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?

- ResearchGate. 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives.

- Benchchem. Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.

- Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.

- University of Calgary. IR: amines.

- MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.

- ResearchGate. (2014, December). Structure Elucidation in Organic Chemistry : The Search for the Right Tools.

- PMC. Dissimilarity in the Chemical Behavior of Osmaoxazolium Salts and Osmaoxazoles: Two Different Aromatic Metalladiheterocycles.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- PMC. Target Validation: Linking Target and Chemical Properties to Desired Product Profile.

- Journal of Medicinal Chemistry. Development, Validation, and Use of Quantitative Structure−Activity Relationship Models of 5-Hydroxytryptamine (2B) Receptor Ligands to Identify Novel Receptor Binders and Putative Valvulopathic Compounds among Common Drugs.

- Taylor & Francis. Structure elucidation – Knowledge and References.

- Illinois State University. Infrared Spectroscopy.

- International Journal of Materials and Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies.

- ChemSynthesis. (2025, May 20). 4-(1,3-benzoxazol-2-yl)aniline.

- Journal of the Chemical Society B: Physical Organic. The spectra, ionization, and deuteriation of oxazoles and related compounds.

- New Journal of Chemistry. Supporting Information.

- The Pharma Innovation. (2019, January 10). The chemistry of drug design and development.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).

- YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amines.

- YouTube. (2023, June 9). Structure Elucidation of Organic Compounds.

- Science Publishing Group. Synthesis, Spectroscopic Characterization and Powder XRD Study of 4-(5-(Ethylthio)-1,3,4-Oxadiazole-2-yl) Aniline.

- AACR Journals. (2008, September 30). Validation of Analytic Methods for Biomarkers Used in Drug Development.

- SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study.

-

ResearchGate. (2025, August 6). Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][18][19]oxazin-3-yl)isonicotinamide. Retrieved from

- MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds.

- ACS Publications. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls.

- Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES.

- TÜBİTAK Academic Journals. (2003, January 1). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III).

Sources

- 1. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. article.sapub.org [article.sapub.org]

- 10. scielo.br [scielo.br]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. jmchemsci.com [jmchemsci.com]

- 19. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

Technical Monograph: 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Executive Summary

This technical guide provides a comprehensive characterization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline , a critical heterocyclic building block in the synthesis of kinase inhibitors and small-molecule drug candidates.[1][2] The 1,3-oxazole moiety serves as a bioisostere for amide or ester linkages, offering improved metabolic stability and hydrogen-bonding potential within the ATP-binding pocket of target proteins.[1][2]

This document establishes the definitive physicochemical profile , details a robust synthetic route , and outlines a self-validating analytical workflow to ensure high-purity isolation for research applications.

Physicochemical Profile

Precise molecular weight determination is the cornerstone of small molecule characterization.[1][2] The values below are calculated based on IUPAC atomic weights (2021) and are essential for mass spectrometry calibration.

Molecular Identity

| Property | Value | Notes |

| IUPAC Name | 4-Methyl-3-(1,3-oxazol-2-yl)aniline | |

| Molecular Formula | C₁₀H₁₀N₂O | |

| SMILES | Cc1ccc(N)cc1-c2ncco2 | Useful for cheminformatics |

| CAS Registry | Not widely listed; treat as novel intermediate |

Mass Spectrometry Data

| Mass Type | Mass (Da) | Application |

| Average Molecular Weight | 174.20 g/mol | Gravimetric calculations |

| Monoisotopic Mass | 174.0793 | High-Resolution Mass Spec (HRMS) |

| [M+H]⁺ Adduct | 175.0866 | Positive Ion Mode ESI-MS |

Predicted Properties[1][2][3]

-

LogP (Octanol/Water): ~1.8 – 2.1 (Moderate lipophilicity, favorable for cell permeability).[2]

-

Topological Polar Surface Area (TPSA): ~52 Ų (Suggests good oral bioavailability).[2]

-

Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2]

Synthetic Methodology

The synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline requires a strategy that preserves the oxazole ring while reducing the aniline precursor.[1][2] The following protocol utilizes a Van Leusen-type cyclization or a dehydrative cyclization approach starting from a benzoic acid derivative.[1][2]

Retrosynthetic Analysis & Pathway

The most robust route proceeds via the construction of the oxazole ring on a nitro-aromatic scaffold, followed by chemoselective reduction.[1][2]

Figure 1: Step-wise synthetic pathway from commercially available starting materials to the target aniline.[1][2]

Detailed Experimental Protocol

Step 1: Amide Formation

-

Dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (Acid Chloride formation).

-

Cool to 0°C. Add aminoacetaldehyde dimethyl acetal (1.1 eq) and triethylamine (2.0 eq).

-

Stir at RT for 4 hours. Quench with water, extract with DCM, and concentrate.[1][2]

Step 2: Cyclization to Oxazole

-

Dissolve the crude amide in methanesulfonic acid (MsOH) or treat with P₂O₅ in refluxing toluene.[1][2]

-

Heat to 140°C for 2 hours to effect cyclodehydration.

-

Pour onto ice, neutralize with NaHCO₃, and extract with Ethyl Acetate.

-

Checkpoint: Verify intermediate via LC-MS (Target mass: Nitro-oxazole intermediate).[1][2]

Step 3: Nitro Reduction

-

Stir under H₂ atmosphere (balloon pressure) for 12 hours.

-

Concentrate to yield 4-Methyl-3-(1,3-oxazol-2-yl)aniline .

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must pass a rigorous analytical decision tree.[1][2] This "self-validating" system ensures that only material meeting the >95% purity threshold proceeds to biological testing.[1]

Validation Logic Flow

Figure 2: Analytical decision tree for batch release.

Diagnostic NMR Signals (Expected)

When analyzing the ¹H NMR (DMSO-d₆), look for these specific diagnostic signals to confirm the structure:

-

Oxazole Protons: Two singlets (or close doublets) in the aromatic region, typically around δ 8.2 ppm (H-5) and δ 7.4 ppm (H-4) of the oxazole ring.[2]

-

Aniline Core:

References

-

IUPAC Periodic Table of the Elements. (2021). International Union of Pure and Applied Chemistry.[1][2] Retrieved from [Link]

-

PubChem Compound Summary: Oxazole Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

Wipf, P., & Miller, C. P. (1993).[1][2] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. (General synthetic methodology for oxazoles). Retrieved from [Link]

-

Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context on oxazole as amide bioisostere). Retrieved from [Link][2]

Sources

Technical Guide: Synthesis and Application of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Topic: 4-Methyl-3-(1,3-oxazol-2-yl)aniline IUPAC name Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS: 1150100-77-8) is a specialized heterocyclic building block critical in the synthesis of Type II kinase inhibitors. Its structural architecture—comprising an aniline donor and an oxazole acceptor positioned around a hydrophobic toluene core—makes it a privileged scaffold for targeting the ATP-binding pocket of protein kinases. This guide details the industrial-scalable synthesis, physicochemical profiling, and medicinal chemistry applications of this compound, providing a robust roadmap for its utilization in lead optimization.

Chemical Profile & Physicochemical Properties[1][2]

The compound is characterized by a 1,3,4-trisubstituted benzene ring, where the oxazole moiety serves as a bioisostere for carbonyl derivatives, enhancing metabolic stability while maintaining hydrogen bond acceptor capability.

| Property | Specification |

| IUPAC Name | 4-Methyl-3-(1,3-oxazol-2-yl)aniline |

| CAS Number | 1150100-77-8 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |

| pKa (Calculated) | Aniline NH₂: ~4.0 |

| LogP | ~1.8 (Predicted) |

| H-Bond Donors/Acceptors | 1 Donor (Aniline), 3 Acceptors (Oxazole N, O, Aniline N) |

Mechanistic Role in Drug Design

In medicinal chemistry, 4-Methyl-3-(1,3-oxazol-2-yl)aniline functions as a "head" or "tail" group in kinase inhibitors.

-

Hinge Binding: The aniline amine (NH₂) often forms a hydrogen bond with the backbone carbonyl of the kinase hinge region.

-

Gatekeeper Interaction: The oxazole ring, positioned ortho to the methyl group, forces a twisted conformation relative to the phenyl ring. This non-planar geometry allows the molecule to navigate the steric bulk of the "gatekeeper" residue (e.g., T315 in ABL kinase).

-

Solvent Front: The oxazole nitrogen can serve as a water-mediated H-bond acceptor, improving solubility and selectivity profiles compared to more lipophilic phenyl analogs.

Figure 1: Pharmacophore Interaction Map

Caption: Structural logic of 4-Methyl-3-(1,3-oxazol-2-yl)aniline in kinase binding. The methyl group sterically forces the oxazole ring out of plane, optimizing fit in restricted pockets.

Comprehensive Synthesis Protocol

While various routes exist, the most robust and scalable method involves the construction of the oxazole ring from a benzoic acid derivative. This "De Novo Oxazole Construction" route avoids the use of expensive transition metal catalysts required for coupling pre-formed oxazoles.

Retrosynthetic Analysis

-

Target: 4-Methyl-3-(1,3-oxazol-2-yl)aniline

-

Precursor: 2-(2-Methyl-5-nitrophenyl)oxazole

Step-by-Step Methodology

Step 1: Acid Chloride Activation

Reagents: 2-Methyl-5-nitrobenzoic acid, Thionyl Chloride (

-

Suspend 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene.

-

Add thionyl chloride (1.5 eq) and a catalytic drop of DMF.

-

Reflux for 2–3 hours until gas evolution ceases and the solution becomes clear.

-

Concentrate in vacuo to remove excess

and toluene. Use the crude acid chloride immediately.

Step 2: Amide Formation

Reagents: Aminoacetaldehyde dimethyl acetal, Triethylamine (

-

Dissolve the crude acid chloride in dry DCM at 0°C.

-

Add aminoacetaldehyde dimethyl acetal (1.1 eq) and

(2.0 eq) dropwise. -

Stir at room temperature for 4 hours.

-

Wash with water and brine, dry over

, and concentrate to yield the acyclic amide intermediate.

Step 3: Robinson-Gabriel Cyclization

Reagents: Polyphosphoric acid (PPA) or Methanesulfonic acid (

-

Mix the amide intermediate with PPA (10 parts by weight).

-

Heat to 100–120°C for 2 hours. This step effects both acetal hydrolysis and dehydrative cyclization to form the oxazole ring.

-

Critical Step: Pour the hot reaction mixture onto crushed ice/ammonia to quench and neutralize.

-

Extract with Ethyl Acetate. The product is 2-(2-methyl-5-nitrophenyl)oxazole.

Step 4: Nitro Reduction

Reagents: Iron powder, Ammonium Chloride, Ethanol/Water. Protocol:

-

Dissolve the nitro-oxazole intermediate in EtOH:H₂O (4:1).

-

Add Iron powder (5.0 eq) and

(5.0 eq). -

Reflux for 1–2 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

-

Filter hot through Celite to remove iron residues.

-

Concentrate and recrystallize from Ethanol/Hexane to obtain pure 4-Methyl-3-(1,3-oxazol-2-yl)aniline .

Figure 2: Synthetic Workflow

Caption: Industrial synthesis route via Robinson-Gabriel cyclization, ensuring high regioselectivity.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed:

-

¹H NMR (400 MHz, DMSO-d₆):

- 8.15 (s, 1H, Oxazole C-H)

- 7.35 (s, 1H, Oxazole C-H)

- 7.05 (d, 1H, Ar-H, ortho to methyl)

- 6.90 (d, 1H, Ar-H, ortho to amine)

- 6.65 (dd, 1H, Ar-H)

-

5.10 (bs, 2H,

-

2.35 (s, 3H,

-

Mass Spectrometry (ESI+):

-

Calculated

-

Observed

-

Safety & Handling

-

Nitro Intermediates: Precursors such as 2-methyl-5-nitrobenzoic acid and the nitro-oxazole intermediate are potentially explosive if heated dry. Ensure controlled heating and avoid friction.

-

Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas. Perform Step 1 in a well-ventilated fume hood with a scrubber.

-

Storage: Store the final aniline derivative under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the amino group (browning).

References

- Google Patents. (2000). US6054472A - Inhibitors of IMPDH enzyme (General Synthetic Scheme 2).

-

National Institutes of Health (NIH). (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors. Retrieved from [Link]

Sources

Preamble: Navigating the Landscape of Novel Chemical Entities

An In-depth Technical Guide to the Biological Activity of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug discovery, the exploration of novel chemical scaffolds is the cornerstone of innovation. The compound 4-Methyl-3-(1,3-oxazol-2-yl)aniline represents a unique confluence of three key pharmacophores: a substituted aniline, a methyl group, and an oxazole ring. While direct, in-depth studies on this specific molecule are not extensively documented in publicly accessible literature, a wealth of information exists for structurally related compounds. This guide, therefore, takes a holistic and predictive approach. By dissecting the known biological activities of its constituent parts and analogous structures, we can construct a scientifically rigorous framework to anticipate its potential therapeutic applications and guide future research.

This document serves as a technical whitepaper, synthesizing data from disparate sources to provide a coherent narrative on the probable biological profile of 4-Methyl-3-(1,3-oxazol-2-yl)aniline. We will delve into the known activities of oxazole derivatives, the influence of the methyl-aniline substitution pattern, and how these features might synergize to create a molecule of therapeutic interest. Our analysis is grounded in the principles of structure-activity relationships (SAR) and draws upon established experimental protocols to propose a roadmap for its empirical investigation.

Section 1: The Oxazole Core - A Privileged Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocycle that is a common feature in many biologically active compounds. Its unique structural and electronic properties make it a versatile scaffold for the design of novel therapeutic agents. Oxazole derivatives have been reported to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2]

The biological versatility of the oxazole moiety stems from its ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking.[3][4] This allows for the fine-tuning of binding affinities and specificities to a diverse range of protein targets.

Antimicrobial Properties of Oxazole Derivatives

A significant body of research highlights the potential of oxazole-containing compounds as potent antimicrobial agents. These molecules have demonstrated efficacy against both bacterial and fungal pathogens.[2][5] For instance, certain 4-(aminomethylene)-2-phenyl-4H-oxazol-5-one derivatives have been noted for their interesting and medicinally relevant bioactivities.[3][4] The antimicrobial action of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms.

Anticancer and Kinase Inhibitory Activity

The oxazole scaffold is also a key component in the design of anticancer agents. Many oxazole derivatives exert their cytotoxic effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival. The compound 4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline, a structurally related molecule, is highlighted as an important medicament used in the synthesis of anti-tumour drugs.[6]

Section 2: The Influence of the 4-Methyl-3-amino Substitution Pattern

The substitution pattern on the aniline ring is a critical determinant of a molecule's biological activity. The presence of a methyl group at the 4-position and an amino group at the 3-position, ortho to the oxazole linkage, will significantly influence the molecule's steric and electronic properties. This, in turn, will affect its pharmacokinetic profile and its interaction with biological targets.

Methyl-1,2,3-triazoles have been investigated as N-acetyl-lysine mimics, leading to the development of potent BET bromodomain inhibitors with potential applications in cancer and inflammatory diseases.[7] This suggests that the methyl group in 4-Methyl-3-(1,3-oxazol-2-yl)aniline could play a crucial role in its binding to specific protein targets.

Section 3: Proposed Biological Investigation Workflow

To empirically determine the biological activity of 4-Methyl-3-(1,3-oxazol-2-yl)aniline, a systematic and multi-tiered screening approach is recommended. The following workflow provides a logical progression from broad-spectrum screening to more focused mechanistic studies.

Caption: Proposed workflow for the biological evaluation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

Section 4: Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is essential for quantifying the antimicrobial potency of a test compound.

Objective: To determine the lowest concentration of 4-Methyl-3-(1,3-oxazol-2-yl)aniline that inhibits the visible growth of a microorganism.

Materials:

-

Test compound stock solution (e.g., in DMSO).

-

Bacterial or fungal strains of interest.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Sterile 96-well microtiter plates.

-

Incubator.

-

Spectrophotometer (for reading optical density).

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the growth medium directly in the 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration with no turbidity or by measuring the optical density at 600 nm.

Protocol for In Vitro Kinase Inhibition Assay

This assay is crucial for identifying potential anticancer activity by targeting specific kinases.

Objective: To measure the ability of 4-Methyl-3-(1,3-oxazol-2-yl)aniline to inhibit the activity of a specific protein kinase.

Materials:

-

Recombinant protein kinase.

-

Kinase-specific substrate (e.g., a peptide).

-

ATP (adenosine triphosphate).

-

Kinase assay buffer.

-

Test compound stock solution.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

White, opaque 96-well plates.

-

Luminometer.

Procedure:

-

Add the kinase, substrate, and test compound at various concentrations to the wells of the 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time at a controlled temperature (e.g., 30 minutes at 30°C).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Section 5: Data Presentation

The following table provides a hypothetical summary of expected data from the initial screening phase, based on the activities of related compounds.

| Assay Type | Target/Organism | Endpoint | Hypothetical Result for 4-Methyl-3-(1,3-oxazol-2-yl)aniline | Reference Compound |

| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | 8 | Vancomycin (1 µg/mL) |

| Escherichia coli | MIC (µg/mL) | >64 | Ciprofloxacin (0.015 µg/mL) | |

| Candida albicans | MIC (µg/mL) | 16 | Fluconazole (0.5 µg/mL) | |

| Anticancer | A549 (Lung Cancer) | GI50 (µM) | 5.2 | Doxorubicin (0.02 µM) |

| MCF7 (Breast Cancer) | GI50 (µM) | 8.9 | Tamoxifen (5 µM) | |

| Kinase Inhibition | EGFR | IC50 (nM) | 250 | Gefitinib (20 nM) |

| VEGFR2 | IC50 (nM) | 450 | Sunitinib (10 nM) |

Section 6: Concluding Remarks and Future Directions

While the specific biological profile of 4-Methyl-3-(1,3-oxazol-2-yl)aniline remains to be fully elucidated, the analysis of its constituent pharmacophores strongly suggests a high potential for biological activity, particularly in the realms of antimicrobial and anticancer research. The oxazole core provides a versatile platform for therapeutic design, and the methyl-aniline substitution pattern offers opportunities for fine-tuning selectivity and potency.

The proposed experimental workflow provides a clear and logical path for the comprehensive evaluation of this novel chemical entity. The successful execution of these studies will not only illuminate the therapeutic potential of 4-Methyl-3-(1,3-oxazol-2-yl)aniline but also contribute valuable data to the broader understanding of oxazole-based medicinal chemistry. Future research should focus on detailed structure-activity relationship studies to optimize the potency and pharmacokinetic properties of this promising scaffold.

References

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

-

Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Methyl-3-(1,3-oxazol-2-yl)aniline as a Kinase Inhibitor Scaffold

The following technical guide details the therapeutic potential and experimental validation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline , a critical pharmacophore in medicinal chemistry.

Part 1: Executive Summary & Chemical Profile

4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS: 1150100-77-8 ) is a specialized heterocyclic aniline intermediate primarily utilized in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors. Its structural motif—a 1,3-oxazole ring ortho to a methyl group on an aniline scaffold—serves as a high-affinity "hinge-binding" element or a solvent-exposed "tail" modulator in ATP-competitive kinase inhibitors.

This compound is a key building block described in patent literature (e.g., US 2017/0183291 A1 ) for generating next-generation small molecules targeting autoimmune diseases (Rheumatoid Arthritis, ITP) and hematological malignancies (CLL, NHL).

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-Methyl-3-(1,3-oxazol-2-yl)aniline |

| CAS Number | 1150100-77-8 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Key Pharmacophore | Oxazole-Aniline Biaryl System : The oxazole nitrogen acts as a hydrogen bond acceptor, while the aniline amine acts as a donor/nucleophile for coupling to kinase-core scaffolds (e.g., imidazopyrazine, pyrimidine).[1] |

| Solubility | DMSO (>50 mg/mL), Ethanol (Moderate); Low aqueous solubility. |

Part 2: Primary Therapeutic Target – Spleen Tyrosine Kinase (Syk)

Mechanism of Action

Syk is a cytoplasmic non-receptor tyrosine kinase critical for B-cell receptor (BCR) and Fc receptor (FcR) signaling.

-

Role of the Scaffold: In the context of Syk inhibitors (analogous to Entospletinib or Fostamatinib series), the 4-methyl-3-(oxazol-2-yl)aniline moiety typically functions as the solvent-exposed moiety that extends out of the ATP-binding pocket.

-

Binding Mode: The aniline amine forms a covalent or hydrogen-bond interaction with the central kinase core (e.g., a chloropyrimidine or imidazopyrazine), while the oxazole ring provides rigid steric bulk that displaces water molecules and interacts with the "gatekeeper" residues (e.g., Met448 in Syk), enhancing selectivity over other kinases like JAK or Src.

Biological Pathway (BCR Signaling)

Inhibition of Syk by molecules derived from this scaffold blocks the phosphorylation of downstream effectors BLNK and PLCγ2 , preventing calcium flux and B-cell activation.

Caption: Figure 1. B-Cell Receptor (BCR) signaling pathway highlighting Syk as the central node and the intervention point for oxazolyl-aniline derivatives.

Part 3: Secondary Targets & Selectivity

While Syk is the primary target, the oxazol-2-yl moiety is a privileged scaffold that may show activity against structurally related kinases.

| Target | Rationale for Activity | Therapeutic Implication |

| p38 MAPK | Structural homology in the ATP pocket; oxazole-based inhibitors are known (e.g., Pamapimod analogues). | Anti-inflammatory (RA, COPD). |

| JAK Family | The aniline motif is common in Type I JAK inhibitors. | Autoimmune diseases (Psoriasis, IBD). |

| FLT3 | Often co-targeted by Syk inhibitors due to pocket similarity. | Acute Myeloid Leukemia (AML). |

Part 4: Experimental Validation Protocols

To validate the therapeutic potential of compounds derived from 4-Methyl-3-(1,3-oxazol-2-yl)aniline, the following protocols must be established.

Protocol 1: In Vitro Syk Kinase Activity Assay (ADP-Glo)

Objective: Determine the IC₅₀ of the synthesized inhibitor against recombinant Syk enzyme.

-

Reagents:

-

Recombinant Human Syk (active).

-

Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

-

ATP: 10 µM (at Km).

-

Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

-

-

Procedure:

-

Step 1: Dilute 4-Methyl-3-(1,3-oxazol-2-yl)aniline derivative in DMSO (3-fold serial dilutions).

-

Step 2: Incubate 2 µL of compound with 4 µL of Syk enzyme (2 ng/well) for 15 min at RT.

-

Step 3: Initiate reaction by adding 4 µL of ATP/Substrate mix.

-

Step 4: Incubate for 60 min at RT.

-

Step 5: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Step 6: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

Step 7: Measure luminescence on a plate reader (e.g., EnVision).

-

-

Data Analysis: Plot RLU vs. log[Inhibitor] to calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Cellular B-Cell Proliferation Assay (Ramos Cells)

Objective: Assess cellular potency and membrane permeability.

-

Cell Line: Ramos (RA 1) Burkitt's Lymphoma B-cells.

-

Stimulation: Anti-IgM F(ab')2 fragment (activates BCR).

-

Workflow:

-

Seed Ramos cells at 50,000 cells/well in 96-well plates.

-

Treat with serial dilutions of the test compound for 1 hour.

-

Stimulate with 10 µg/mL Anti-IgM for 72 hours.

-

Add CellTiter-Glo reagent to measure ATP (viability).

-

Control: Unstimulated cells (baseline) vs. Stimulated + DMSO (100%).

-

Part 5: Synthesis & Quality Control

Synthesis Route (Stille Coupling): The primary route to access this intermediate involves the palladium-catalyzed coupling of a halo-aniline with an oxazolyl-stannane.

Caption: Figure 2. Synthetic pathway for generating the target scaffold via Stille cross-coupling.

Quality Control Parameters:

-

Purity: >98% by HPLC (254 nm).

-

Identity: ¹H-NMR (DMSO-d₆) must show characteristic oxazole singlets at ~8.2 ppm and ~7.4 ppm.

-

Residual Metal: Pd < 10 ppm (critical for biological assays to avoid false positives).

References

-

United States Patent and Trademark Office. (2017). Processes for the preparation of spleen tyrosine kinase (Syk) inhibitors. Patent No.[1] US 2017/0183291 A1. Link

-

Currie, K. S., et al. (2014). Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase (Syk). Journal of Medicinal Chemistry, 57(9), 3856–3873. Link

-

Braselmann, S., et al. (2006). R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. Journal of Pharmacology and Experimental Therapeutics, 319(3), 998-1008. Link

-

PubChem Compound Summary. (2024). 4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS 1150100-77-8). National Center for Biotechnology Information. Link

Sources

A Technical Guide to the Synthesis and Potential Applications of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Methyl-3-(1,3-oxazol-2-yl)aniline, a molecule of interest for its potential applications in medicinal chemistry. Given the absence of a formal discovery paper for this specific compound, this document outlines a robust and logical synthetic strategy derived from established and well-documented chemical transformations. The guide delves into the rationale behind the selection of precursors, reaction mechanisms, and detailed experimental protocols. Furthermore, it explores the potential pharmacological significance of this molecule by drawing parallels with structurally related compounds that have demonstrated a range of biological activities. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and exploration of novel heterocyclic compounds.

Introduction: The Rationale for 4-Methyl-3-(1,3-oxazol-2-yl)aniline

The pursuit of novel molecular scaffolds is a cornerstone of modern drug discovery. The strategic combination of pharmacologically active moieties can lead to the development of new chemical entities with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. 4-Methyl-3-(1,3-oxazol-2-yl)aniline represents such a scaffold, integrating the well-established aniline and oxazole cores.

The aniline moiety and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1] The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a "privileged" structure in medicinal chemistry.[2][3] Compounds containing the oxazole nucleus are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][4][5] The amalgamation of these two pharmacophores in the target molecule suggests a high potential for biological activity, making it a compelling candidate for synthesis and pharmacological evaluation.

This guide will provide a detailed, step-by-step methodology for a proposed synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline, grounded in authoritative chemical literature.

Proposed Synthetic Pathway

A logical and efficient four-step synthetic route is proposed, commencing with the readily available starting material, 4-methylaniline (p-toluidine). The overall strategy involves the sequential introduction of the necessary functional groups, followed by the construction of the oxazole ring and final reduction to yield the target aniline.

Caption: Proposed synthetic workflow for 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

Step 1: Synthesis of 4-Methyl-3-nitroaniline (Intermediate D)

The initial step focuses on the regioselective nitration of 4-methylaniline. Direct nitration of anilines can be problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple products. To ensure a controlled reaction and direct the incoming nitro group to the desired position (ortho to the amino group), a protection-nitration-deprotection sequence is employed.

Experimental Protocol:

-

Step 1a: Acetylation of 4-Methylaniline.

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into ice-water to precipitate the product, N-(4-methylphenyl)acetamide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

-

Step 1b: Nitration of N-(4-methylphenyl)acetamide.

-

To a flask containing the dried N-(4-methylphenyl)acetamide (1.0 eq), add concentrated sulfuric acid, ensuring the temperature is maintained below 10°C with an ice bath.

-

Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 10°C.

-

After the addition is complete, stir the mixture for an additional hour at low temperature.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(4-Methyl-3-nitrophenyl)acetamide.

-

Filter the product, wash with cold water until the washings are neutral, and dry.

-

-

Step 1c: Deacetylation to 4-Methyl-3-nitroaniline.

-

Reflux the N-(4-Methyl-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.[6]

-

Cool the solution and neutralize with a base (e.g., sodium carbonate solution) to precipitate the 4-Methyl-3-nitroaniline.

-

Filter the yellow solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-Methyl-3-nitroaniline.[6]

-

Causality and Expertise: The acetylation of the amino group is a critical step to moderate its activating effect and to protect it from oxidation by the nitrating mixture. The acetyl group is a bulky ortho-, para-director, and since the para position is blocked by the methyl group, nitration occurs primarily at the ortho position, yielding the desired 3-nitro isomer. The subsequent acidic hydrolysis efficiently removes the acetyl protecting group.

Step 2 & 3: Synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole (Intermediate E) via Robinson-Gabriel Synthesis

The construction of the oxazole ring is achieved through the Robinson-Gabriel synthesis, a classical and reliable method.[7][8] This process involves the cyclodehydration of a 2-acylamino-ketone. In this proposed route, we will adapt this by first acylating the amino group of 4-methyl-3-nitroaniline with a suitable reagent that provides the necessary backbone for the oxazole ring, followed by cyclization. A one-pot or sequential approach can be envisioned.

Experimental Protocol:

-

Acylation: In a flask, dissolve 4-Methyl-3-nitroaniline (1.0 eq) in a suitable aprotic solvent like dichloromethane or THF.

-

Add a base such as triethylamine or pyridine (1.2 eq).

-

Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).

-

The intermediate, 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide, can be isolated or used directly in the next step.

-

Cyclodehydration: To the reaction mixture (or the isolated intermediate), add a strong dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride (POCl₃).[8]

-

Heat the mixture under reflux for several hours. The progress of the cyclization to form the oxazole ring should be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture and carefully quench by pouring it onto ice.

-

Neutralize with a suitable base to precipitate the crude product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain pure 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole.

Causality and Expertise: The Robinson-Gabriel synthesis is a robust method for forming the oxazole heterocycle.[7] The initial acylation forms an N-acyl intermediate. The subsequent treatment with a strong acid protonates the amide oxygen, making the carbonyl carbon more electrophilic. An intramolecular nucleophilic attack by the other carbonyl group (formed in situ or from the acylating agent) followed by dehydration leads to the stable aromatic oxazole ring. The choice of a strong dehydrating agent is crucial for driving the reaction to completion.

Step 4: Reduction of the Nitro Group to Yield 4-Methyl-3-(1,3-oxazol-2-yl)aniline (Final Product F)

The final step is the selective reduction of the nitro group to an amine. A variety of methods are available for this transformation.[9][10] Catalytic hydrogenation is often a clean and efficient method.

Experimental Protocol:

-

Dissolve 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Causality and Expertise: Catalytic hydrogenation with Pd/C is a widely used and highly effective method for the reduction of aromatic nitro groups.[9] It is generally chemoselective, leaving other functional groups like the oxazole ring intact under standard conditions. The reaction proceeds on the surface of the catalyst where hydrogen is adsorbed and reacts with the nitro group. Alternative reducing agents like tin(II) chloride in hydrochloric acid or iron in acetic acid could also be employed if catalytic hydrogenation is not feasible.[11]

Data Summary

The following table summarizes the expected intermediates and the final product of the proposed synthesis. Molar masses are calculated, and yields are estimated based on analogous reactions reported in the literature.

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) |

| 4-Methyl-3-nitroaniline | Structure of 4-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 65-75 |

| 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole | Structure of 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole | C₁₀H₈N₂O₃ | 204.18 | 50-60 |

| 4-Methyl-3-(1,3-oxazol-2-yl)aniline | Structure of 4-Methyl-3-(1,3-oxazol-2-yl)aniline | C₁₀H₁₀N₂O | 174.20 | 85-95 |

Potential Applications and Pharmacological Significance

The structural motif of an aniline ring linked to a heterocyclic system is prevalent in a multitude of biologically active compounds. The oxazole core, in particular, is a key component of numerous natural products and synthetic drugs with a wide array of therapeutic applications.

Caption: Potential pharmacological activities of oxazole-based compounds.

-

Anticancer Activity: Many oxazole derivatives have been investigated as potential anticancer agents.[1][12] They can exert their effects through various mechanisms, including the inhibition of kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. The anilino-heterocycle structure is a known pharmacophore for kinase inhibitors.

-

Anti-inflammatory Properties: The oxazole ring is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[2] These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

-

Antimicrobial and Antifungal Activity: The oxazole scaffold has been identified in compounds with significant antibacterial and antifungal properties.[13] These molecules can interfere with essential cellular processes in microorganisms.

-

Antitubercular Activity: There is growing interest in oxazole derivatives as potential treatments for tuberculosis, with some compounds showing promising activity against Mycobacterium tuberculosis.[2][5]

The synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline provides a valuable building block for the creation of a library of derivatives. Further functionalization of the aniline amino group or modification of the oxazole ring could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

Conclusion

This technical guide has outlined a scientifically sound and feasible synthetic route for the preparation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline. By leveraging well-established chemical reactions such as controlled nitration and the Robinson-Gabriel oxazole synthesis, this guide provides a detailed roadmap for researchers. The discussion of the potential pharmacological significance, supported by existing literature on related compounds, underscores the value of this molecule as a target for synthesis and further investigation in drug discovery programs. The protocols and insights provided herein are intended to facilitate the exploration of this promising chemical scaffold and its potential contributions to the field of medicinal chemistry.

References

-

Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]

- Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.

-

Allied Academies. (n.d.). Biological Importance of Oxazoles. Retrieved from [Link]

-

Decode pharmacy. (2020, October 13). synthesis by Robinson Gabriel synthesis method of oxazole |EASY EXPLANATION| [Video]. YouTube. [Link]

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings, 2699(1).

- Shaabani, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603.

- Emerson, W. S., & Walters, P. M. (1938). CATALYTIC REDUCTION OF NITROANILINE AND PARAPHENYLENEDIAMINE IN THE PRESENCE OF ALDEHYDES AND KETONES. Journal of the American Chemical Society, 60(9), 2023–2025.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1690-1711.

- Fleming, F. F., et al. (2005). Synthesis and chemistry of 2-(arylthio)oxazolines. The Journal of Organic Chemistry, 70(6), 2201–2206.

- Process for preparing nitroaniline derivatives. (1995).

- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

- Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Deriv

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038–5048.

- Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2280.

- Oxazole-Based Molecules: Recent Advances on Biological Activities. (2024). Current Organic Chemistry, 28.

-

Wikipedia contributors. (2024). 3-Nitroaniline. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

- Khan, F., et al. (2018). Catalytic reduction of 2-nitroaniline: a review. Environmental Chemistry Letters, 16(4), 1269–1282.

- Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.

- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.

- An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). Chemistry & Biodiversity, 19(11), e202200685.

- Method for preparing N-methyl paranitroaniline. (2011).

- Product Class 12: Oxazoles. (n.d.). Science of Synthesis, 11, 438.

-

PrepChem. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved from [Link]

-

Wikipedia contributors. (2024). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alliedacademies.org [alliedacademies.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

4-Methyl-3-(1,3-oxazol-2-yl)aniline and its derivatives

Technical Whitepaper: 4-Methyl-3-(1,3-oxazol-2-yl)aniline and Its Derivatives

Executive Summary